molecular formula C12H15N3OS B2578157 N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide CAS No. 1797251-61-6

N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide

Cat. No.: B2578157
CAS No.: 1797251-61-6
M. Wt: 249.33
InChI Key: YHCFQSSYSUJWKB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide is an organic compound that features a pyridine ring, a sulfanyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide typically involves the reaction of 2-mercaptopyridine with an appropriate amide precursor. One common method involves the use of a cyanomethylating agent, such as cyanomethyl chloride, in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and nitrile groups can form strong interactions with metal ions or other electrophilic centers, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-ethyl-3-(pyridin-2-ylsulfanyl)propanamide is unique due to its combination of a pyridine ring, sulfanyl group, and nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-3-pyridin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-15(9-7-13)12(16)6-10-17-11-5-3-4-8-14-11/h3-5,8H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCFQSSYSUJWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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